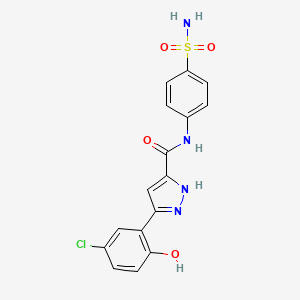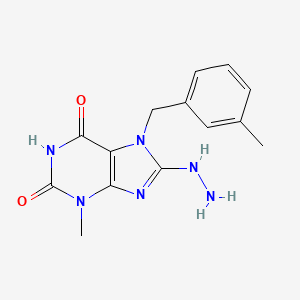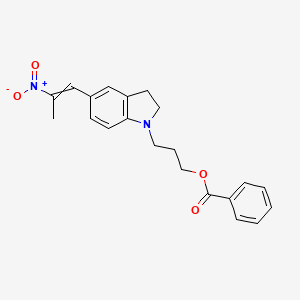
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate is a complex organic compound with the molecular formula C21H22N2O4 and a molecular weight of 366.41 . . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate involves multiple steps, starting from indole derivatives. The key steps include:
Nitration: Introduction of a nitro group into the indole ring.
Reduction: Reduction of the nitro group to an amine.
Alkylation: Introduction of the propanol group.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) is crucial to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of prostate conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Gene Expression Modulation: Alteration of gene expression patterns, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-1-propanol: A simpler derivative without the nitro and benzoate groups.
2,3-Dihydro-1H-indole: Lacks the propanol and nitro groups.
5-Nitroindole: Contains the nitro group but lacks the propanol and benzoate groups.
Uniqueness
1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
350797-53-4 |
|---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
3-[5-(2-nitroprop-1-enyl)-2,3-dihydroindol-1-yl]propyl benzoate |
InChI |
InChI=1S/C21H22N2O4/c1-16(23(25)26)14-17-8-9-20-19(15-17)10-12-22(20)11-5-13-27-21(24)18-6-3-2-4-7-18/h2-4,6-9,14-15H,5,10-13H2,1H3 |
InChI-Schlüssel |
DXPSNTYBDZHIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC2=C(C=C1)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


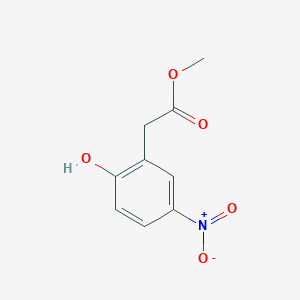
![[[5-[2,4-Dioxo-5-[3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14086170.png)
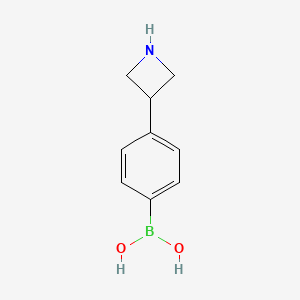
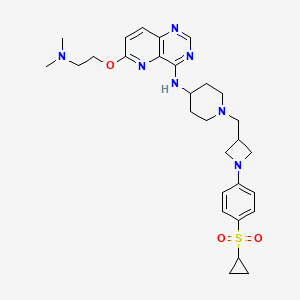
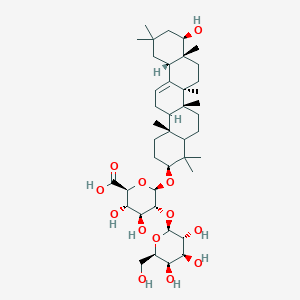
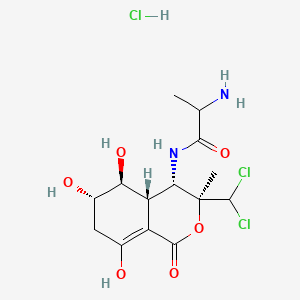
![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14086211.png)
![3,9-dimethyl-7-(2-methylpropyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14086216.png)
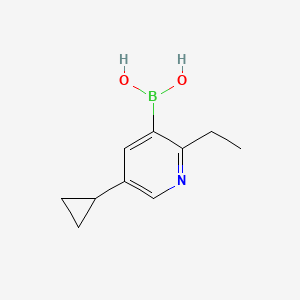
![7-Chloro-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086239.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
